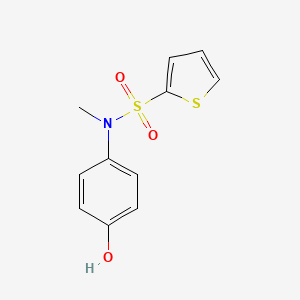

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide

Description

N-(4-Hydroxyphenyl)-N-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a sulfonamide group linked to a 4-hydroxyphenyl moiety and a methyl group.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2/c1-12(9-4-6-10(13)7-5-9)17(14,15)11-3-2-8-16-11/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRWGOLLGAGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide typically involves the reaction of 4-hydroxyaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide.

Reduction: Formation of N-(4-hydroxyphenyl)-N-methylthiophene-2-amine.

Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues through electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds:

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Features a chloro-nitro-phenyl group and methylsulfonyl-acetamide. Its crystal structure shows intermolecular hydrogen bonds (C–H⋯O) that stabilize the lattice, similar to sulfonamides like the target compound. The nitro group induces electronic effects, altering reactivity compared to the hydroxyl group in the target compound .

- N-(3-amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide (): Contains an amino group and methyl substituent on the phenyl ring. The amino group increases solubility in polar solvents, contrasting with the hydroxyl group’s stronger hydrogen-bonding capacity .

Table 1: Substituent Impact on Properties

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound likely increases aqueous solubility compared to methoxy () or chloro-nitro () analogs.

- Lipophilicity (LogP) : Estimated LogP for the target compound is ~2.5 (hydroxyl reduces lipophilicity), whereas methoxy/ethoxy derivatives () may have higher LogP (>3.5) due to alkoxy substituents .

Table 2: Estimated Physicochemical Properties

| Compound | Molecular Weight | logP (Estimated) | Solubility (Polar Solvents) |

|---|---|---|---|

| Target Compound | ~285 | 2.5 | High |

| Compound () | ~328 | 3.8 | Moderate |

| Compound () | 484.6 | 4.2 | Low |

Biological Activity

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyl group and a sulfonamide functional group. Its chemical structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in folate synthesis by mimicking p-aminobenzoic acid (PABA), a natural substrate. This interference disrupts bacterial growth and reproduction, making it a candidate for antibacterial applications .

- Receptor Modulation : The hydroxyphenyl group can form hydrogen bonds with receptor sites, enhancing the compound's binding affinity and modulating receptor functions, which may lead to anti-inflammatory or anticancer effects.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. It has been evaluated against various bacterial strains, including resistant strains.

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 1 | ESBL-producing E. coli | 15 ± 2 | 30 mg/mL |

| 2 | S. aureus | 13 ± 2 | 25 mg/mL |

The compound demonstrated significant zones of inhibition at higher concentrations, indicating its potential as an effective antibacterial agent .

Anti-inflammatory and Anticancer Properties

In addition to its antibacterial effects, studies have suggested that this compound may possess anti-inflammatory and anticancer activities. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with cancer cell proliferation.

Case Study: Anti-inflammatory Effects

In a controlled experiment, the compound was administered to animal models exhibiting inflammation. Results showed a marked reduction in inflammation markers compared to controls, suggesting its therapeutic potential in inflammatory diseases.

Computational Studies

Computational docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies indicate that the compound binds effectively to the active sites of relevant enzymes, supporting its role as an enzyme inhibitor.

Table 2: Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Stability (RMSD) |

|---|---|---|

| β-lactamase | -9.5 | < 0.4 Å |

| Dihydropteroate synthase | -8.7 | < 0.3 Å |

The binding affinities suggest strong interactions between the compound and its targets, which may correlate with its biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate has been used in analogous sulfonamide syntheses to introduce hydrazine groups, followed by thiophene sulfonation . Optimization may involve adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of intermediates. Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Essential techniques include:

- NMR : and NMR for confirming substituent positions and methyl/hydroxyphenyl groups. For example, the methyl group on the nitrogen typically appears as a singlet at δ 2.8–3.2 ppm .

- IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm .

- X-ray crystallography : Single-crystal studies validate bond lengths (e.g., S–N ~1.63 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .

Q. How can researchers assess the compound’s purity, and what impurities are commonly observed?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. Common impurities include unreacted thiophene-2-sulfonyl chloride (<0.1%) or hydroxylated byproducts due to incomplete methylation .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s potential as an antiproliferative agent?

- Methodological Answer : Use software like AutoDock Vina to dock the compound into target proteins (e.g., tubulin or kinase domains). Parameterize the sulfonamide group’s charge distribution using DFT calculations (B3LYP/6-31G* basis set). Validate docking poses with MD simulations (GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in fluorescence quenching data when studying host-guest interactions (e.g., with calixarenes)?

- Methodological Answer : Discrepancies in binding constants (e.g., ) may arise from solvent polarity or excitation wavelength. Use Stern-Volmer plots to differentiate static vs. dynamic quenching. Confirm results via isothermal titration calorimetry (ITC) to measure enthalpy changes .

Q. How does substituent variation on the thiophene ring influence bioactivity, and what SAR trends have been observed?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the thiophene ring to enhance antiproliferative activity. Compare IC values against MCF-7 cells using MTT assays. Hydroxyphenyl groups improve solubility but may reduce membrane permeability, requiring logP optimization .

Q. What experimental precautions are necessary to mitigate degradation during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.